5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene
Description
5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene is a heterocyclic compound featuring a thiophene core substituted at position 5 with a chlorine atom and at position 2 with a sulfonyl group linked to a 4-methylpiperidine moiety. This structure combines electron-withdrawing (chloro, sulfonyl) and lipophilic (piperidyl) groups, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
500149-13-3 |
|---|---|
Molecular Formula |
C10H14ClNO2S2 |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C10H14ClNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
VXEBUQGOBQVHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl |
solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones or α-enolic dithioesters.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Incorporation of the Methylpiperidyl Group: The methylpiperidyl group can be attached through nucleophilic substitution reactions using suitable piperidine derivatives.
Industrial Production Methods
Industrial production of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of sulfonamides, including 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the sulfonamide group is crucial for the antimicrobial activity, as it interacts with bacterial enzymes, inhibiting their function.
Case Study: Antimicrobial Derivatives
A study highlighted the development of several sulfonamide derivatives based on 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene. These derivatives were tested against clinical isolates of MRSA and demonstrated Minimum Inhibitory Concentrations (MICs) as low as 9.5 μg/ml, indicating potent antibacterial activity .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create novel compounds with potential therapeutic applications.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonic acid | Structure | Exhibits different biological activities due to benzo substitution |
| 5-Bromo-2-thiophenecarboxaldehyde | Structure | Useful in various synthetic applications |
| 2-Chloro-5-methylthiophene | Structure | Serves as a precursor in many reactions |
Potential Applications in Drug Development
The compound's structural features suggest potential applications in drug development for various diseases, including:
- Autoimmune Disorders : The modulation of immune responses through targeted therapies.
- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
- Cancer Treatment : Investigating its effects on cell proliferation and survival pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thiophene vs. Benzothiophene/Benzothiazole: The thiophene core in the target compound contrasts with benzothiophene () and benzothiazole () systems. Benzothiophenes and benzothiazoles exhibit extended π-conjugation, which enhances electroluminescent properties () and influences binding to biological targets (). For example, 5-chloro-2-[(2-ethoxyethyl)sulfanyl]benzothiazole demonstrated potent antiulcer activity (93% inhibition in stress-induced ulcers) .
Sulfonyl Group Modifications
Sulfonamide vs. Sulfone/Sulfonyl Hydrazides :
The sulfonyl group in the target compound is directly linked to a 4-methylpiperidine, differing from sulfonamides (e.g., 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide, ) or sulfonyl hydrazides used in electrochemical syntheses (). Sulfonamides often exhibit enhanced hydrogen-bonding capacity, impacting solubility and target affinity. For instance, benzothiophene sulfonamides () show pharmacological relevance as kinase inhibitors or anti-inflammatory agents due to their sulfonamide pharmacophore.- Piperidine vs. Piperidine derivatives, such as SB 271046 (), are noted for CNS penetration due to their balanced lipophilicity and basicity .
Physicochemical Properties
Table 1: Key Properties of Selected Sulfonyl-Containing Heterocycles
Notes:
Biological Activity
5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a chloro group and a sulfonyl moiety linked to a piperidine derivative. Its molecular formula is with a molecular weight of approximately 270.74 g/mol. The presence of the sulfonamide group is significant as it often enhances the biological activity of compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.74 g/mol |
| IUPAC Name | 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene |
The biological activity of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene is thought to arise from its interaction with various molecular targets within cells. The compound may exert its effects by modulating enzyme activities or receptor interactions, similar to other sulfonamide derivatives known for their antimicrobial and anti-inflammatory properties .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, sulfonamide derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of micrograms per milliliter .
Anti-inflammatory Effects
The anti-inflammatory potential of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene may also be noteworthy. Studies on similar thiophene compounds have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that derivatives with thiophene rings exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene could be a candidate for further development as an antimicrobial agent .
- Inhibition Studies : In vitro assays demonstrated that related compounds significantly inhibited COX-2 activity, suggesting potential use in treating inflammatory diseases. The IC50 values were reported to be in the low micromolar range, indicating strong efficacy .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiophene derivatives has shown that modifications at specific positions can enhance biological activity. The presence of electron-withdrawing groups like chloro or sulfonamide moieties has been linked to increased potency against various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
